

An In-depth Technical Guide to the Components of Triedisol

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Compound of Interest

Compound Name: *Triedisol*

Cat. No.: *B1683672*

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Introduction: Deconstructing "Triedisol"

Initial analysis reveals that "**Triedisol**" is not a singular compound but the commercial name for "**Triedisol** H Injection," a pharmaceutical formulation. This product is a combination of three distinct, well-characterized neurotropic vitamins from the B complex group: Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (a coenzyme form of Vitamin B12). This guide provides an in-depth technical overview of the discovery, origin, and core scientific principles of each of these constituent compounds, tailored for researchers, scientists, and drug development professionals.

Thiamine (Vitamin B1)

Discovery and Origin

The discovery of Thiamine is intrinsically linked to the study of the nutritional deficiency disease beriberi. In the 1880s, systematic investigations into beriberi began in the Dutch East Indies.[1] Christiaan Eijkman, a Dutch physician, observed that chickens fed polished white rice developed a paralysis similar to beriberi, which could be reversed by feeding them unpolished brown rice.[1] His associate, Gerrit Grijns, correctly hypothesized in 1901 that a protective substance was present in the outer layers of rice.[2]

In 1910, Japanese scientist Umetaro Suzuki isolated a water-soluble compound from rice bran that he named "aberic acid" (later orizantin), identifying it as an anti-beriberi factor.[2] However, it was Polish biochemist Casimir Funk who, in 1911, isolated the same substance and coined the term "vitamine" (for "vital amine") after identifying its amine group.[2] The active agent was finally isolated and crystallized in 1926 by Dutch chemists Barend Jansen and Willem Donath.[1] The chemical structure of Thiamine was elucidated, and it was first synthesized by Robert R. Williams and his team in 1936.[1][2] The name "Thiamine" reflects its sulfur-containing ("thio") nature and its classification as a vitamin.[2]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of Thiamine.

Property	Value
IUPAC Name	2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol
Chemical Formula	C ₁₂ H ₁₇ N ₄ OS ⁺
Molar Mass	265.36 g·mol ⁻¹
Appearance	White crystalline powder or colorless crystals
Solubility	Very soluble in water; slightly soluble in ethanol; insoluble in ether, benzene, chloroform, and acetone.[3]
Melting Point	248 °C (decomposes)
Stability	Stable in acidic solutions; degraded in neutral and alkaline solutions.[3][4]

Experimental Protocol: Synthesis of Thiamine

The classic synthesis of Thiamine, as developed by Williams and Cline in 1936, involves the condensation of a pyrimidine moiety and a thiazole moiety.[5][6]

Objective: To synthesize Thiamine by reacting 4-amino-5-(ethoxymethyl)-2-methylpyrimidine with 5-(2-hydroxyethyl)-4-methylthiazole.

Materials:

- 4-amino-5-(ethoxymethyl)-2-methylpyrimidine
- 5-(2-hydroxyethyl)-4-methylthiazole
- Solvent (e.g., ethanol)
- Reaction vessel with reflux condenser
- Heating mantle
- Purification apparatus (e.g., for recrystallization)

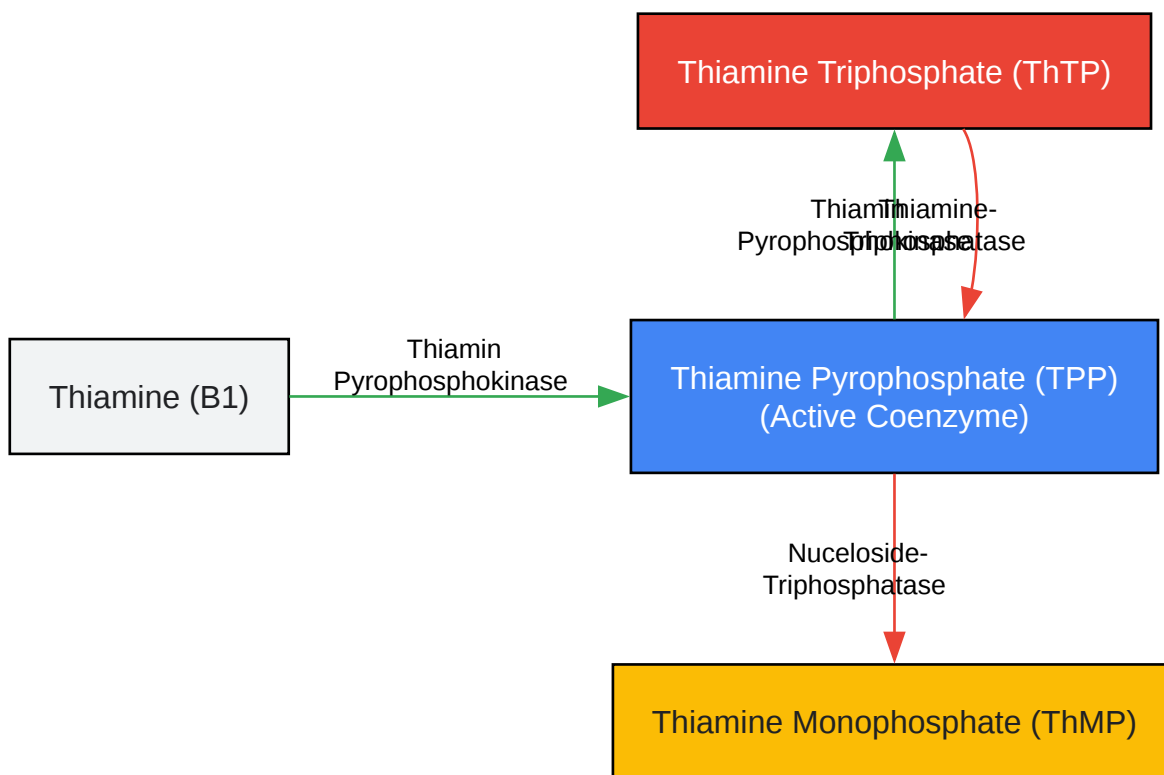
Procedure:

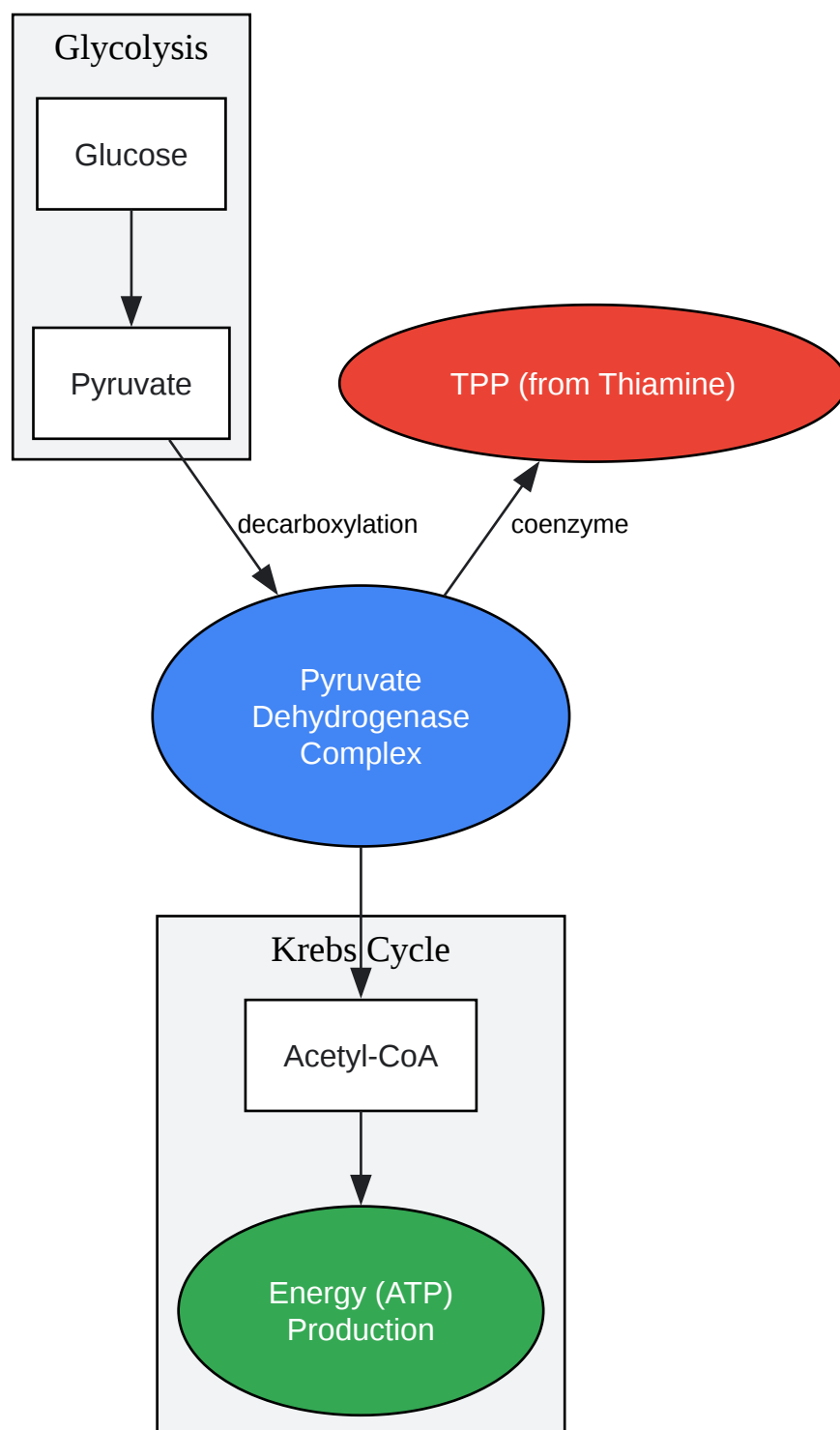
- Preparation of Reactants: The two key intermediates, the pyrimidine derivative and the thiazole derivative, are synthesized through separate multi-step processes.
- Condensation Reaction: Equimolar amounts of 4-amino-5-(ethoxymethyl)-2-methylpyrimidine and 5-(2-hydroxyethyl)-4-methylthiazole are dissolved in a suitable solvent, such as ethanol.
- Quaternization: The mixture is heated under reflux. During this step, the nitrogen atom of the thiazole ring attacks the methylene bridge of the pyrimidine, forming the quaternary ammonium salt that constitutes the Thiamine cation.[5]
- Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude Thiamine is isolated. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., 95% ethanol) to yield the final product, often as a hydrochloride or mononitrate salt for stability.[3]

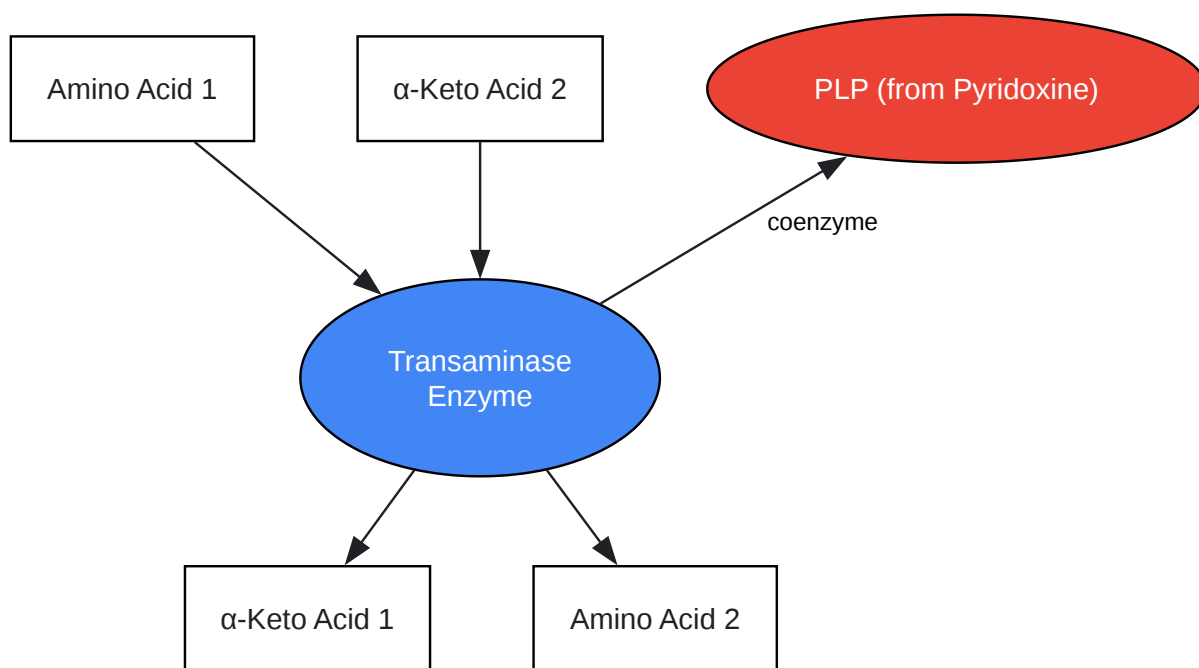
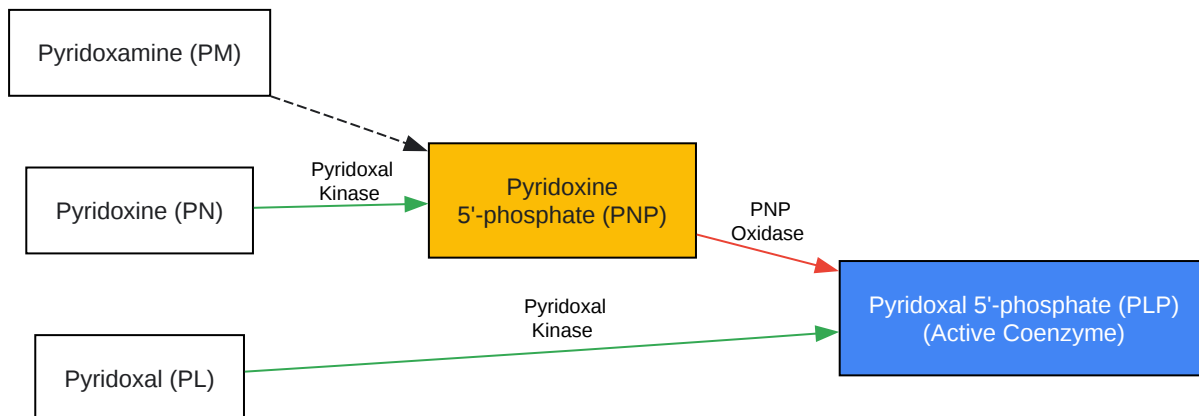
Metabolic Pathway and Mechanism of Action

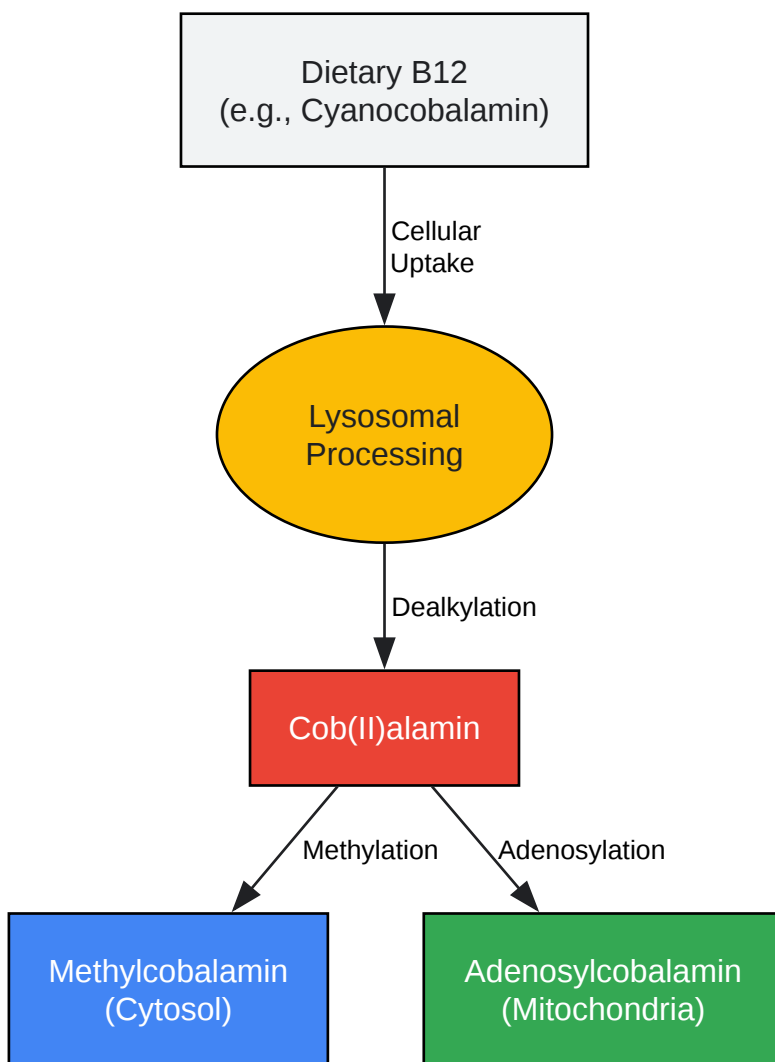
Thiamine's primary biological role is as the precursor to its active coenzyme form, Thiamine Pyrophosphate (TPP), also known as Thiamine Diphosphate (TDP).

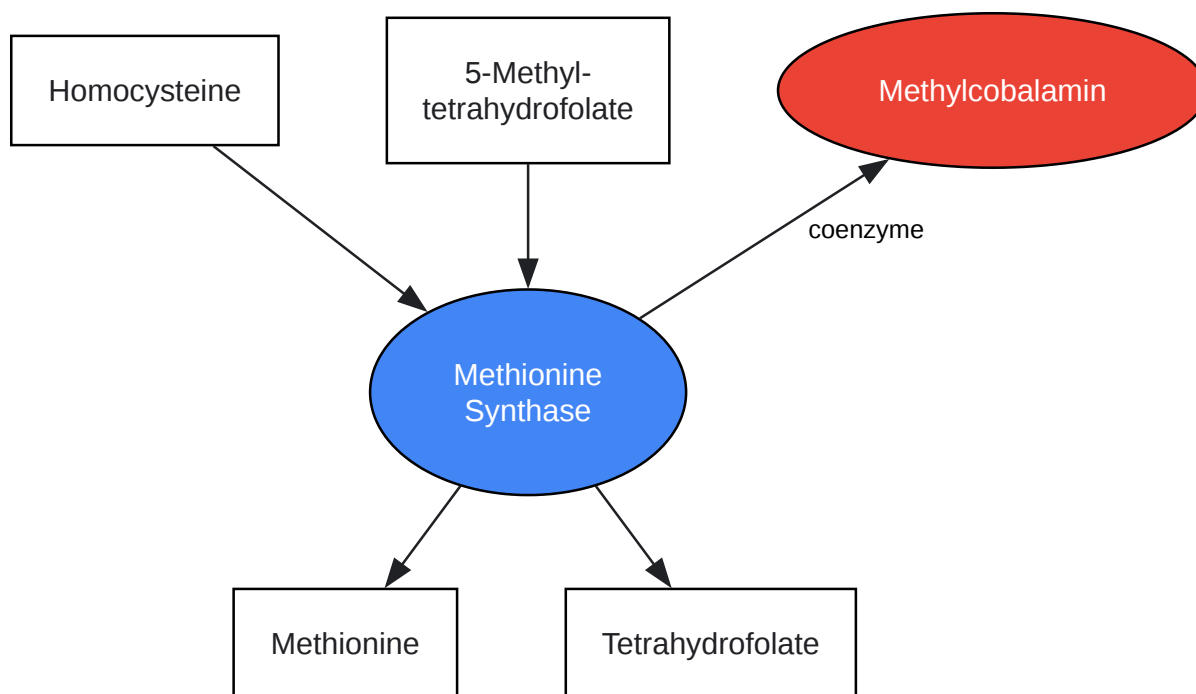
The following diagram illustrates the conversion of dietary Thiamine into its active forms.











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